N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide, commonly known as CCPA, is a synthetic compound that belongs to the family of cyclopropyl amides. CCPA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mecanismo De Acción
CCPA acts as a selective adenosine A1 receptor agonist, binding to the receptor and activating downstream signaling pathways. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of protein kinase A and the opening of potassium channels, resulting in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a range of biochemical and physiological effects, including the modulation of neuronal activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. CCPA has also been shown to have neuroprotective effects, protecting neurons from damage caused by ischemia and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CCPA is its high selectivity for adenosine A1 receptors, allowing for highly specific modulation of neuronal activity and neurotransmitter release. However, CCPA also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and use the compound.
Direcciones Futuras
There are several potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of CCPA. Another area of interest is the investigation of the potential therapeutic applications of CCPA in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of CCPA and to explore its potential as a neuroprotective agent in various disease models.
Métodos De Síntesis
CCPA can be synthesized using a multistep process involving the reaction of cyclobutanone with various reagents, including cyanogen bromide, sodium azide, and methylmagnesium bromide. The final product is obtained through the reaction of the intermediate compound with 4-fluorobenzaldehyde and N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
CCPA has been widely used in scientific research due to its ability to selectively activate adenosine A1 receptors in the brain. Adenosine A1 receptors are G protein-coupled receptors that play a crucial role in regulating neuronal activity and neurotransmitter release. By selectively activating these receptors, CCPA can modulate neuronal activity and neurotransmitter release in a highly specific manner, making it an ideal tool for studying the physiological and pathological processes in the brain.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12(10-13-4-6-14(17)7-5-13)15(20)19(2)16(11-18)8-3-9-16/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAXKGMNTOGCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)N(C)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(4-fluorophenyl)-N,2-dimethylprop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.